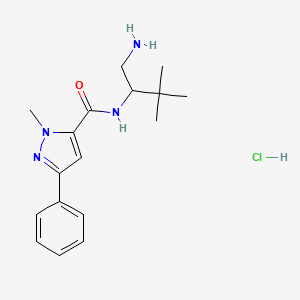
N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H25ClN4O and its molecular weight is 336.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a factor Xa inhibitor. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.3 g/mol
- CAS Number : Not specifically listed; however, it is related to pyrazole derivatives known for various biological activities.
The presence of the pyrazole ring is significant as it contributes to the compound's biological properties, particularly in inhibiting enzymes like factor Xa, which plays a crucial role in the coagulation cascade.
The primary mechanism of action for N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide involves the inhibition of factor Xa. Factor Xa is a key enzyme in the coagulation pathway that converts prothrombin to thrombin, leading to fibrin formation and clot development. Inhibition of this enzyme can help prevent thromboembolic events.
Pharmacological Profile
Research indicates that compounds within this class exhibit:
- Antithrombotic Activity : Demonstrated efficacy in preclinical models for preventing thrombosis.
- Selectivity : Enhanced selectivity for factor Xa over other serine proteases like trypsin and plasma kallikrein, which is crucial for minimizing side effects associated with anticoagulation therapy .
- Oral Bioavailability : Some derivatives have shown good oral bioavailability, making them suitable for clinical applications .
Case Studies and Research Findings
A comprehensive review of pyrazole derivatives highlights their broad spectrum of biological activities. Recent studies have focused on optimizing these compounds for improved pharmacokinetic properties and reduced toxicity. For instance:
- Study on Selectivity and Potency :
- Clinical Development :
- Comparative Efficacy :
Data Table: Biological Activities of Pyrazole Derivatives
| Compound Name | Target Enzyme | Biological Activity | Selectivity | Oral Bioavailability |
|---|---|---|---|---|
| Compound A | Factor Xa | Antithrombotic | High | Yes |
| Compound B | Factor Xa | Antithrombotic | Moderate | Yes |
| Compound C | Factor Xa | Antithrombotic | High | No |
Note: The data above is illustrative based on available research findings.
Eigenschaften
IUPAC Name |
N-(1-amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O.ClH/c1-17(2,3)15(11-18)19-16(22)14-10-13(20-21(14)4)12-8-6-5-7-9-12;/h5-10,15H,11,18H2,1-4H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIAKMYDHZSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)NC(=O)C1=CC(=NN1C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













